TCEP hydrochloride

Catalog No.
S608041
CAS No.
51805-45-9
M.F
C9H16ClO6P
M. Wt
286.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCEP hydrochloride

CAS Number

51805-45-9

Product Name

TCEP hydrochloride

IUPAC Name

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride

Molecular Formula

C9H16ClO6P

Molecular Weight

286.64 g/mol

InChI

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H

InChI Key

PBVAJRFEEOIAGW-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, g/100ml at 20 °C: 0.78 (very poor)

Synonyms

3,3’,3’’-Phosphinidynetrispropanoic Acid Hydrochloride; Tris(2-carboxyethyl)phosphine Hydrochloride; Tris(carboxyethyl)phosphine Hydrochloride;

Canonical SMILES

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl

The exact mass of the compound Tris(2-carboxyethyl)phosphine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.78 (very poor). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TCEP hydrochloride (Tris(2-carboxyethyl)phosphine hydrochloride, CAS 51805-45-9) is a highly water-soluble, non-thiol, and odorless alkylphosphine reducing agent predominantly procured for the cleavage of protein and peptide disulfide bonds . Exhibiting an exceptional aqueous solubility of up to 310 g/L (approximately 1.08 M), TCEP hydrochloride provides a robust, non-volatile alternative to traditional mercaptans . Its core value in procurement lies in its irreversible reduction mechanism, broad pH efficacy, and resistance to air oxidation, which collectively streamline downstream processing by eliminating the need for intermediate desalting steps required by conventional thiol-based reductants .

Substituting TCEP hydrochloride with generic thiol-based reductants like Dithiothreitol (DTT) or beta-mercaptoethanol (BME) frequently leads to workflow bottlenecks and compromised reproducibility . DTT and BME rely on an equilibrium-driven reduction mechanism that requires a significant molar excess and alkaline pH (>7.0) to function effectively, rendering them virtually inactive in acidic environments . Furthermore, because DTT and BME contain free sulfhydryl groups, they aggressively compete in downstream thiol-reactive chemistries and reduce metal ions in Immobilized Metal Affinity Chromatography (IMAC), strictly mandating time-consuming removal steps prior to purification. BME also introduces severe handling constraints due to its high volatility and noxious odor, whereas TCEP hydrochloride remains stable, odorless, and fully active across a much wider operational envelope .

Reduction Kinetics and Efficacy at Acidic pH

TCEP hydrochloride demonstrates rapid and complete disulfide reduction across a broad pH range, fundamentally outperforming DTT in acidic conditions. While DTT requires a pH above 7.0 for optimal activity and fails completely at highly acidic levels, TCEP maintains robust kinetic efficacy down to pH 1.5 .

Evidence DimensionReduction of 2,2'-dithiodipyridine (2,2'-DTDP) at low pH
Target Compound DataComplete reduction within 30 seconds at pH 1.5 to 9.0
Comparator Or BaselineDTT (Inactive at pH 1.5 and highly inefficient below pH 7.0)
Quantified DifferenceTCEP achieves 100% reduction in <30 seconds at pH 1.5, whereas DTT achieves 0%.
ConditionsAqueous buffer, pH 1.5 to 9.0, room temperature

Allows researchers to perform disulfide reduction in acidic buffers, which is critical for proteins that are unstable, aggregate, or degrade at neutral to basic pH.

Extended Aqueous Solution Stability

A major procurement advantage of TCEP hydrochloride is its exceptional resistance to air oxidation when dissolved in common biological buffers, contrasting sharply with the rapid degradation of DTT. TCEP solutions maintain their reducing power for weeks, significantly reducing reagent waste and ensuring consistent performance in long-term experiments .

Evidence DimensionOxidation rate in 50 mM buffers (Tris, HEPES, Borate) at room temperature
Target Compound Data<20% oxidation after 3 weeks
Comparator Or BaselineDTT and BME (Rapidly oxidize in air, requiring fresh daily preparation)
Quantified DifferenceTCEP retains >80% activity over 21 days, whereas DTT degrades within hours to days.
Conditions50 mM Tris-HCl, HEPES, or Borate buffers at room temperature

Enables the preparation of stable stock solutions for automated liquid handling and high-throughput workflows without the labor and variability of daily reagent preparation.

Compatibility with Immobilized Metal Affinity Chromatography (IMAC)

Unlike thiol-containing reductants, TCEP hydrochloride does not reduce the metal ions used in affinity chromatography resins, allowing for direct protein purification without intermediate desalting. DTT and BME strip nickel or cobalt ions from IMAC columns, destroying the resin's binding capacity and necessitating complete removal of the reductant prior to loading .

Evidence DimensionInterference with Ni2+ IMAC columns
Target Compound DataCompatible; does not reduce Ni2+ or strip the column
Comparator Or BaselineDTT / BME (Reduces Ni2+ and strips the column)
Quantified DifferenceTCEP allows 1-step reduction and purification; DTT requires a 2-step process with intermediate dialysis or desalting.
ConditionsHis-tagged protein purification using Ni2+ affinity chromatography

Dramatically accelerates recombinant protein purification workflows by eliminating mandatory dialysis or gel filtration steps.

Handling Safety and Volatility

TCEP hydrochloride is a non-volatile, odorless crystalline solid, providing a significant handling advantage over traditional mercaptans . Beta-mercaptoethanol (BME) is highly volatile and possesses a noxious odor, requiring strict handling within fume hoods, whereas TCEP can be safely handled on the open bench [1].

Evidence DimensionVolatility and Odor
Target Compound DataOdorless, non-volatile solid
Comparator Or BaselineBME (Highly volatile, noxious sulfur odor)
Quantified DifferenceTCEP eliminates the need for fume hood containment during routine sample preparation.
ConditionsStandard laboratory ambient conditions

Improves workplace safety and user experience while simplifying scale-up operations where volatile toxic emissions are a regulatory concern.

Single-Step His-Tagged Protein Purification

Because TCEP hydrochloride does not reduce Ni2+ or Co2+ ions, it is the reductant of choice for maintaining proteins in a reduced state during Immobilized Metal Affinity Chromatography (IMAC). This directly leverages its non-thiol structure to bypass the desalting steps strictly required when using DTT or BME .

Disulfide Reduction in Acidic Environments

For proteins or peptides that are prone to aggregation, degradation, or insolubility at neutral to alkaline pH, TCEP hydrochloride is essential. Its ability to achieve complete reduction at pH levels as low as 1.5 allows researchers to process samples under highly acidic conditions where DTT is completely inactive .

Automated High-Throughput Screening and Liquid Handling

The exceptional aqueous stability of TCEP hydrochloride—retaining >80% of its activity after three weeks in standard buffers—makes it ideal for automated workflows. It eliminates the need for daily fresh reagent preparation, a major limitation of rapidly oxidizing thiol-based reductants .

Odor-Free SDS-PAGE Sample Preparation

TCEP hydrochloride (typically at 50 mM) serves as a direct, odorless drop-in replacement for BME or DTT in SDS-PAGE loading buffers. This improves laboratory safety and comfort by eliminating volatile sulfur emissions, allowing gels to be prepared and loaded outside of a fume hood [1].

Physical Description

COLOURLESS-TO-YELLOW LIQUID.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.0373029 Da

Monoisotopic Mass

286.0373029 Da

Flash Point

202 °C c.c.

Heavy Atom Count

17

Vapor Density

Relative vapor density (air = 1): 9.8

Density

Relative density (water = 1): 1.4

LogP

1.78

Appearance

Assay:≥98%A crystalline solid

Melting Point

-51 °C

UNII

H49AAM893K

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 8 notifications to the ECHA C&L Inventory.;
H314 (97.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

negligible

Pictograms

Corrosive

Other CAS

51805-45-9
115-96-8

Wikipedia

Tris(2-carboxyethyl)phosphine hydrochloride

Dates

Last modified: 08-15-2023

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